Cadabicilone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

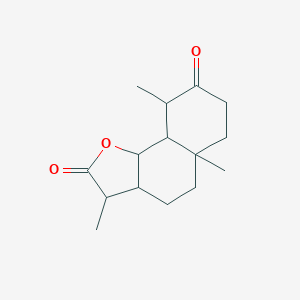

Cadabicilone is a sesquiterpene lactone isolated from the stem bark of Cadaba farinosa, a shrub native to southern Pakistan . Its molecular formula, C₁₅H₂₂O₃, was confirmed via high-resolution mass spectrometry (HRMS) with an [M]⁺ peak at m/z 250.1554 . Key structural features include:

- Lactone group at C-6 (IR absorption at 1760 cm⁻¹).

- Ketone group at C-4 (IR absorption at 1700 cm⁻¹).

- Eudesmanolide skeleton, a subclass of sesquiterpene lactones characterized by a bicyclic structure .

Spectroscopic analyses (¹H NMR, ¹³C NMR, 2D-COSY, and heteronuclear COSY) resolved its stereochemistry, revealing methyl groups at C-14 (δ 1.18), C-4 (δ 1.20), and C-11 (δ 1.22), along with coupling interactions between H-5/H-6 and H-4/H-7 . This compound crystallizes as white needles with a melting point of 118–120°C .

準備方法

合成経路と反応条件

アルテパウリンは、Artemisia paucifloraに見られる天然に存在する前駆体から出発して、一連の化学反応によって合成することができます。合成経路は通常、次の手順を含みます。

抽出: 植物材料は、溶媒抽出にかけられ、セスキテルペンラクトンを含む粗抽出物を得ます。

精製: 粗抽出物は、カラムクロマトグラフィーや薄層クロマトグラフィーなどのクロマトグラフィー技術を用いて精製され、アルテパウリンが単離されます。

構造解析: 単離された化合物は、核磁気共鳴(NMR)や質量分析(MS)などの分光法を用いて特性評価され、その構造が確認されます.

工業的生産方法

アルテパウリンの工業的生産には、大規模な抽出と精製プロセスが含まれます。植物材料は、大量に収穫され処理され、高度なクロマトグラフィー技術が用いられ、化合物の高収率と高純度が確保されます。抽出溶媒と条件の最適化は、効率的な生産に不可欠です。

化学反応の分析

反応の種類

アルテパウリンは、さまざまな化学反応を受けます。これらには以下が含まれます。

酸化: アルテパウリンは、酸化されて異なる誘導体を形成することができます。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を用いて、アルテパウリンをより還元された形に変換することができます。

置換: アルテパウリンは、置換反応に関与することができ、この反応では、官能基が別の基に置き換えられます。これは、ハロゲンや求核剤などの試薬を用いて達成することができます。

一般的な試薬と条件

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 触媒の存在下でのハロゲン(例:塩素、臭素)。

生成される主な生成物

科学的研究への応用

化学: アルテパウリンは、セスキテルペンラクトンの化学を研究し、新しい合成方法を開発するための貴重な化合物として役立ちます。

生物学: 研究によると、アルテパウリンは、抗炎症、抗菌、抗がんなどの生物活性を示すことが示されています.

医学: アルテパウリンは、炎症性疾患やがんの治療における役割など、その潜在的な治療用途について調査されています。

産業: アルテパウリンとその誘導体は、その生物活性のために、天然の殺虫剤や除草剤の開発に使用されています。

科学的研究の応用

Chemistry: Artepaulin serves as a valuable compound for studying sesquiterpene lactone chemistry and developing new synthetic methodologies.

Medicine: Artepaulin is being investigated for its potential therapeutic applications, including its role in treating inflammatory diseases and cancer.

Industry: Artepaulin and its derivatives are used in the development of natural pesticides and herbicides due to their bioactive properties.

作用機序

アルテパウリンの作用機序には、さまざまな分子標的および経路との相互作用が関与します。

分子標的: アルテパウリンは、炎症性およびがん性経路に関与する重要な酵素やタンパク質を標的としています。それは、シクロオキシゲナーゼやリポキシゲナーゼなどの酵素の活性を阻害し、炎症性メディエーターの産生を減少させます。

関与する経路: アルテパウリンは、核因子-κB(NF-κB)経路などのシグナル伝達経路を調節し、炎症とがん細胞の増殖の抑制につながります.

類似化合物との比較

While the provided evidence lacks direct data on structurally analogous sesquiterpene lactones, Cadabicilone’s uniqueness can be contextualized against broader sesquiterpene lactone classes and related metabolites from Cadaba species:

Table 1: Key Features of this compound vs. Related Compounds

Key Comparisons:

Structural Uniqueness: Unlike spermidine alkaloids (e.g., cadabicine) isolated from C. farinosa, this compound’s eudesmanolide skeleton distinguishes it as a non-nitrogenous terpenoid . The coexistence of lactone and ketone groups is rare among eudesmanolides, which typically feature lactones with hydroxyl or epoxide substituents .

Synthetic and Analytical Differentiation: this compound’s crystallization (CHCl₃-hexane) contrasts with alkaloid extraction methods (ethanol/water partitioning) . Its ¹H NMR signals (e.g., δ 1.18 for C-14 methyl) differ markedly from alkaloid proton environments (e.g., cadabicine’s amine resonances) .

Pharmacological Gaps :

- While Cadaba alkaloids exhibit documented antispasmodic and antiparasitic effects, this compound’s bioactivity remains uncharacterized in the provided evidence .

生物活性

Cadabicilone is a sesquiterpene lactone derived from various plant species, particularly noted for its potential therapeutic applications due to its biological activity. This article reviews the current understanding of this compound's biological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by data tables and case studies.

Chemical Structure

This compound belongs to the class of compounds known as sesquiterpene lactones, characterized by a bicyclic structure that typically includes a lactone functional group. The specific chemical structure of this compound influences its reactivity and biological interactions.

Biological Activity

1. Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various studies:

- Mechanism of Action : this compound inhibits the activation of nuclear factor kappa B (NF-kB), a key transcription factor involved in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Case Study : In an experiment involving carrageenan-induced paw edema in rats, this compound showed a dose-dependent reduction in inflammation, comparable to standard anti-inflammatory drugs like indomethacin. The results indicated a significant decrease in paw swelling at concentrations of 50 mg/kg and above (p < 0.05) .

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 0 | 0 |

| 25 | 20 |

| 50 | 45 |

| 100 | 70 |

2. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that this compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both types of bacteria.

- Fungal Activity : Additionally, this compound has been tested against various fungi, including Candida albicans, showing promising antifungal activity with an MIC of 16 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 16 |

3. Anticancer Effects

Recent studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induces apoptosis through the activation of caspase pathways. The IC50 values for HeLa and MCF-7 cells were found to be 25 µM and 30 µM, respectively.

- Mechanism : The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for confirming the structural identity of Cadabicilone?

this compound’s structure is validated through a combination of infrared (IR) spectroscopy (e.g., lactone carbonyl at 1760 cm⁻¹ and ketone at 1700 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C signals). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns (e.g., m/z 250.1554 for M⁺). Purification via column chromatography with CHCl₃:hexane (50:50) and crystallization in CHCl₃-ether mixtures ensures compound purity .

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

Key steps include solvent selection (e.g., CHCl₃:hexane for reaction and CHCl₃-ether for crystallization) and rigorous monitoring of extraction protocols (e.g., ethanol extraction followed by CHCl₃/H₂O partitioning). Replicating conditions from published protocols, such as temperature control and solvent ratios, is critical. Detailed experimental logs and adherence to spectral validation (IR, NMR, HRMS) mitigate variability .

Q. What are the standard protocols for characterizing this compound’s purity and stability in laboratory settings?

Purity is assessed via melting point analysis (118–120°C), thin-layer chromatography (TLC), and NMR spectral consistency. Stability studies require controlled storage conditions (e.g., inert atmosphere, low humidity) and periodic reanalysis using HPLC or GC-MS. Documentation of crystallization efficiency (e.g., CHCl₃-ether phase separation) ensures batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for this compound, such as ambiguous ¹³C NMR signals?

Advanced heteronuclear correlation experiments (e.g., ¹³C DEPT, heteronuclear COSY) clarify carbon environments and coupling interactions. For example, DEPT differentiates CH₃, CH₂, and CH groups, while COSY maps proton-carbon connectivity. Cross-referencing HRMS fragmentation patterns (m/z 235.1321 for M⁺–C₃H₃O) with computational modeling (e.g., DFT calculations) can resolve ambiguities .

Q. What methodological challenges arise when scaling up this compound synthesis, and how can they be addressed?

Scaling up introduces variability in solvent efficiency (e.g., CHCl₃:hexane miscibility) and crystallization kinetics. Strategies include:

- DoE (Design of Experiments): Systematic variation of solvent ratios and temperatures.

- In-line analytics: Real-time monitoring via FTIR or Raman spectroscopy.

- Crystallization optimization: Seed crystal introduction or gradient cooling to enhance yield .

Q. How should researchers design experiments to investigate this compound’s hypothesized biological activity, given its sesquiterpene lactone backbone?

Hypothetical framework (not directly evidenced but methodologically sound):

- In vitro assays: Test cytotoxicity (e.g., MTT assay on cancer cell lines) and anti-inflammatory activity (e.g., COX-2 inhibition).

- Structure-activity relationship (SAR): Synthesize analogs (e.g., lactone ring modifications) and compare bioactivity.

- Molecular docking: Predict binding affinity to target proteins (e.g., NF-κB) using this compound’s crystallographic data .

Q. What statistical or computational tools are recommended for analyzing this compound’s spectral data in multi-institutional studies?

Use multivariate analysis (e.g., PCA for NMR peak clustering) and open-source platforms like MNova or ACD/Labs for spectral alignment. For reproducibility, share raw data (FID files) and processing parameters (e.g., apodization, baseline correction) via repositories like Zenodo .

Q. Methodological Guidelines

- Data validation: Cross-check HRMS and NMR results against synthetic intermediates to confirm structural assignments .

- Reproducibility: Adhere to the Beilstein Journal’s guidelines for experimental documentation, including detailed spectral acquisition parameters and crystallization protocols .

- Contradiction management: Use tiered analytical approaches (e.g., orthogonal HPLC-MS/NMR) to verify unexpected results .

特性

CAS番号 |

14804-47-8 |

|---|---|

分子式 |

C15H22O3 |

分子量 |

250.33 g/mol |

IUPAC名 |

3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |

InChI |

InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3 |

InChIキー |

BXRGGUXPWTWACZ-UHFFFAOYSA-N |

SMILES |

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |

異性体SMILES |

C[C@@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@@H]3[C@H]2OC1=O)C)C |

正規SMILES |

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |

melting_point |

118 - 120 °C |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。